![molecular formula C16H16N8 B6452885 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549040-32-4](/img/structure/B6452885.png)
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Some of the synthesized compounds exhibited promising anticancer activity against the examined cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular formula of the compound is C11H16N6O . Its average mass is 248.284 Da and its monoisotopic mass is 248.138565 Da .Aplicaciones Científicas De Investigación
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to be a promising compound for the development of new drugs with anti-inflammatory, antidiabetic, and anti-cancer properties. It has also been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and the development of certain types of cancer.
Mecanismo De Acción
Target of Action
Similar compounds with a 6-aminopurine structure have been found to exhibit anticancer activity against various human cancer cell lines .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it is likely that this compound affects pathways related to cell growth and apoptosis .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound may have a similar effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile in lab experiments include its low cost, low toxicity, and its ability to be synthesized in a relatively simple and straightforward manner. Additionally, it has been found to have a variety of potential applications in medicinal chemistry. However, there are some limitations to using this compound in lab experiments. For example, its exact mechanism of action is still not fully understood, and further research is needed to determine its precise effects on biochemical and physiological processes.
Direcciones Futuras
There are a number of potential future directions for 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile research. These include further exploration of its mechanism of action, as well as its potential applications in the development of new drugs with anti-inflammatory, antidiabetic, and anti-cancer properties. Additionally, further research is needed to determine the precise biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Finally, further research is needed to determine the most efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized via a multi-step process involving the condensation of 9-methyl-9H-purin-6-ylamine with piperazine-1-carbonitrile. This reaction is followed by the addition of pyridine-3-carboxaldehyde, which is then reacted with sodium hydroxide and heated to form this compound. The entire process is detailed in a recent study by Guo et al. (2020).
Propiedades
IUPAC Name |
6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-3-2-12(8-17)9-18-13/h2-3,9-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHXKMFOTYTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.